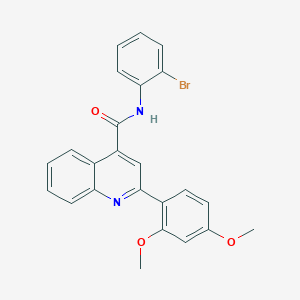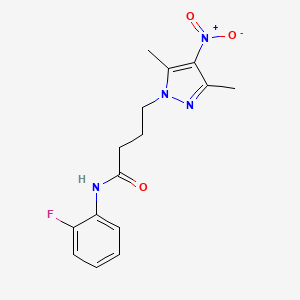![molecular formula C19H32N2O3S B6114809 1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6114809.png)
1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound is commonly referred to as "BMP9" and has been found to have numerous biochemical and physiological effects.
作用機序
The mechanism of action of BMP9 is complex and involves multiple signaling pathways. BMP9 binds to specific receptors on the surface of cells, which triggers a cascade of intracellular signaling events. This ultimately leads to the activation of specific genes and the regulation of various biological processes.
Biochemical and Physiological Effects:
BMP9 has been found to have numerous biochemical and physiological effects. The compound has been shown to stimulate angiogenesis, which is the formation of new blood vessels. BMP9 has also been found to promote bone formation and has been used in the treatment of osteoporosis. Additionally, BMP9 has been found to have a protective effect on liver cells and has been studied for its potential in liver regeneration.
実験室実験の利点と制限
BMP9 has several advantages for use in lab experiments. The compound is stable and can be easily synthesized in the lab. Additionally, BMP9 has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of BMP9 in lab experiments. The compound is expensive, and its synthesis method is complex, which can limit its availability. Additionally, BMP9 has limited solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for research on BMP9. One area of research is the development of novel therapeutic strategies for the treatment of cancer and liver diseases. Additionally, there is a need for further studies to understand the mechanism of action of BMP9 and its effects on various biological processes. Finally, there is a need for the development of new and more efficient synthesis methods for BMP9, which could increase its availability and reduce its cost.
Conclusion:
In conclusion, BMP9 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound has been found to have numerous biochemical and physiological effects and has been studied for its potential therapeutic applications in the treatment of various diseases. While there are limitations to the use of BMP9 in lab experiments, its extensive study and well-understood mechanism of action make it a valuable tool for scientific research. Future research on BMP9 will likely focus on the development of novel therapeutic strategies and the further understanding of its mechanism of action and effects on various biological processes.
合成法
The synthesis of BMP9 involves the reaction between 4-[(butylamino)methyl]-2-methoxyphenol and 3-(4-thiomorpholinyl)propane-1,2-diol under specific conditions. This reaction results in the formation of BMP9, which is a white crystalline powder. The synthesis method of BMP9 is complex and requires a high level of expertise in organic chemistry.
科学的研究の応用
BMP9 has been extensively studied for its potential applications in scientific research. The compound has been found to have a wide range of effects on various biological processes, including angiogenesis, bone formation, and liver regeneration. BMP9 has also been found to have therapeutic potential in the treatment of various diseases, including cancer, osteoporosis, and liver diseases.
特性
IUPAC Name |
1-[4-(butylaminomethyl)-2-methoxyphenoxy]-3-thiomorpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3S/c1-3-4-7-20-13-16-5-6-18(19(12-16)23-2)24-15-17(22)14-21-8-10-25-11-9-21/h5-6,12,17,20,22H,3-4,7-11,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEQUUHLFWVQAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)OCC(CN2CCSCC2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-fluoro-4-methoxybenzyl)-4-isopropyl-2-piperazinyl]ethanol](/img/structure/B6114735.png)
![1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6114742.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B6114750.png)
![4-[(3-ethoxy-4-hydroxy-5-iodobenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B6114771.png)
![(1-{5-[(4-methoxy-3-methylbenzyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinyl)methanol](/img/structure/B6114775.png)
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-8-quinolinesulfonamide](/img/structure/B6114778.png)
![N'-(2,5-dimethoxyphenyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6114780.png)
![ethyl 1-[(butylamino)carbonyl]-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6114793.png)
![2-[4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]-1,3-benzoxazole](/img/structure/B6114798.png)
![4-bromo-N-[3-oxo-3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B6114805.png)

![1-(cyclobutylmethyl)-3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6114820.png)

![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6114829.png)